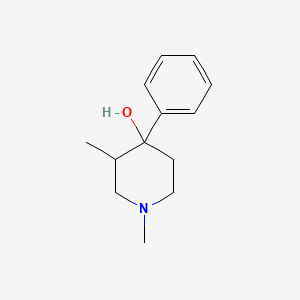![molecular formula C18H18N4 B5112718 N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline](/img/structure/B5112718.png)
N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline, also known as DMQD, is a chemical compound that has received significant attention in scientific research due to its unique properties. It is a diazo compound that has been used as a dye and a reagent in organic synthesis. In recent years, DMQD has been studied for its potential applications in various fields, including materials science, biotechnology, and medicine.
作用機序
The mechanism of action of N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline is not fully understood, but it is believed to involve the formation of free radicals upon exposure to light. These free radicals can cause damage to cells and tissues, which can be exploited for therapeutic purposes. In materials science, the electronic properties of N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline and its derivatives are believed to be responsible for their semiconducting behavior.
Biochemical and Physiological Effects
N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline can accumulate in various tissues, including the liver, spleen, and kidneys, but its toxicity profile is not well understood.
実験室実験の利点と制限
The advantages of using N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline in lab experiments include its ease of synthesis, its stability under ambient conditions, and its ability to form complexes with metal ions. However, its potential toxicity and the need for light activation limit its use in certain applications. Additionally, the lack of a detailed understanding of its mechanism of action makes it difficult to predict its behavior in complex biological systems.
将来の方向性
There are several future directions for research on N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline. One area of interest is the development of new synthetic methods for N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline and its derivatives. Another area is the exploration of its potential applications in nanotechnology, particularly in the development of new materials with unique electronic and optical properties. In biotechnology, further studies are needed to understand the mechanism of action of N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline and its potential as a photosensitizer in photodynamic therapy. Additionally, more research is needed to determine its toxicity profile and potential side effects in vivo.
合成法
The synthesis of N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline is a multistep process that involves the reaction of 2-methyl-6-nitroquinoline with sodium hydride, followed by the reduction of the resulting intermediate with sodium dithionite. The final step involves the diazotization of the resulting amine with sodium nitrite in the presence of hydrochloric acid. The purity and yield of the final product can be improved by recrystallization and column chromatography.
科学的研究の応用
N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline has been extensively studied for its potential applications in materials science. It has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices such as solar cells and light-emitting diodes. In biotechnology, N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer.
特性
IUPAC Name |
N,N-dimethyl-4-[(2-methylquinolin-6-yl)diazenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-13-4-5-14-12-16(8-11-18(14)19-13)21-20-15-6-9-17(10-7-15)22(2)3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFNPCNUDYIKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)N=NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301038041 |
Source


|
| Record name | Benzenamine, N,N-dimethyl-4-[2-(2-methyl-6-quinolinyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, N,N-dimethyl-4-[2-(2-methyl-6-quinolinyl)diazenyl]- | |
CAS RN |
30937-74-7 |
Source


|
| Record name | Benzenamine, N,N-dimethyl-4-[2-(2-methyl-6-quinolinyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5112643.png)
![N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5112650.png)


![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-benzoylphenyl)hydrazone]](/img/structure/B5112657.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5112661.png)



![[1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)
![4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)
![1-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}-2-naphthol](/img/structure/B5112734.png)